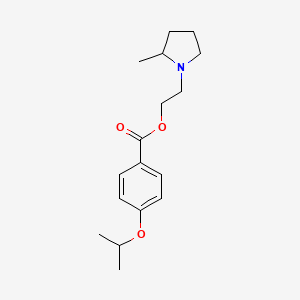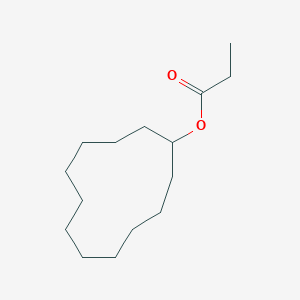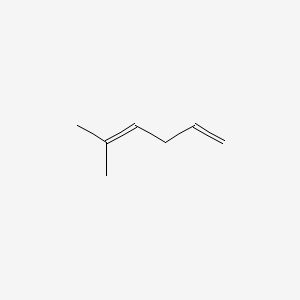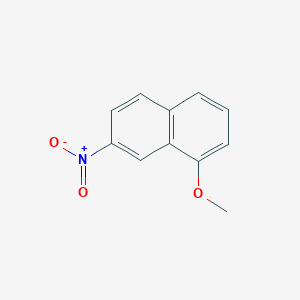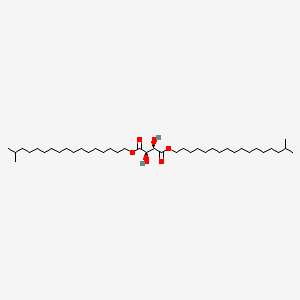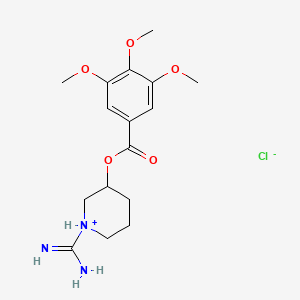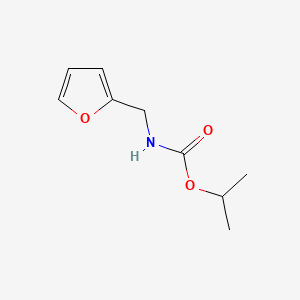
Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate is a chemical compound with a complex structure
準備方法
The preparation of Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate involves several synthetic routes and reaction conditions. The industrial production methods typically include:
Synthetic Routes: The synthesis of this compound often involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: Common reaction conditions include the use of specific solvents, catalysts, and temperature controls to ensure the desired reaction proceeds efficiently.
Industrial Production: Industrial production methods may involve large-scale reactions in specialized reactors, followed by purification steps to isolate the final product.
化学反応の分析
Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, where specific functional groups are replaced with others using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
科学的研究の応用
Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and industrial processes.
作用機序
The mechanism of action of Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate can be compared with other similar compounds, such as:
Dibenzo(b,f)(1,4)thiazepine derivatives: These compounds share a similar core structure but may have different functional groups or substituents.
Chlorinated thiazepines: Compounds with similar chlorination patterns and thiazepine rings.
Methylaminopropyl derivatives: Compounds with similar side chains and functional groups.
特性
CAS番号 |
60816-68-4 |
|---|---|
分子式 |
C17H21Br2ClN2S |
分子量 |
480.7 g/mol |
IUPAC名 |
3-(3-chloro-5,6-dihydrobenzo[b][1,4]benzothiazepin-5-ium-5-yl)propyl-methylazanium;dibromide |
InChI |
InChI=1S/C17H19ClN2S.2BrH/c1-19-9-4-10-20-12-13-5-2-3-6-16(13)21-17-8-7-14(18)11-15(17)20;;/h2-3,5-8,11,19H,4,9-10,12H2,1H3;2*1H |
InChIキー |
FMHPBLNPHBCSLP-UHFFFAOYSA-N |
正規SMILES |
C[NH2+]CCC[NH+]1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


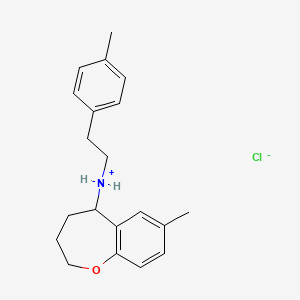
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)

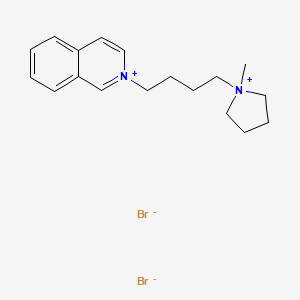
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
